molecular formula C19H30O B074584 Androst-5-en-3beta-ol CAS No. 1476-64-8

Androst-5-en-3beta-ol

Cat. No. B074584
CAS RN: 1476-64-8
M. Wt: 274.4 g/mol
InChI Key: LYFPAZBMEUSVNA-DYKIIFRCSA-N
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Description

Androst-5-en-3beta-ol is an androgen . It is a major secretory steroidal product of the adrenal gland . It has a molecular formula of C19H30O and a molecular weight of 274.4 g/mol.


Molecular Structure Analysis

The molecular structure of Androst-5-en-3beta-ol is represented by the linear formula C19H30O . Its molecular weight is 274.45 .

Scientific Research Applications

  • Synthesis of regioisomeric 17β-N-phenylpyrazolyl steroid derivatives : This study discusses the synthesis of two regioisomers, including 17beta-(1-phenyl-5-pyrazolyl)androst-5-en-3beta-ol, and their inhibitory effects on rat testicular C(17,20)-lyase, which could have implications in steroid biochemistry and pharmacology (Iványi et al., 2010).

  • The biosynthesis of androst-16-enes in boar testis tissue : This research explores the metabolism of pregnenolone to androst-16-enes in boar testis tissue, highlighting the formation of androst-5-en-3beta-ol, which is significant for understanding steroid biosynthesis (Katkov & Gower, 1970).

  • Inhibition of human cytochrome P45017alpha by abiraterone and related steroidal inhibitors : This study investigates the role of the 16,17-double bond in steroidal inhibitors, including androst-5-en-3beta-ol derivatives, in the context of cytochrome P45017alpha inhibition, which is relevant for drug development (Jarman et al., 1998).

  • Isolation and X-ray study of an anti-inflammatory active androstene steroid : This research isolated 3beta-acetoxy-17beta-hydroxy-androst-5-ene from Acacia nilotica, demonstrating its anti-inflammatory activity, indicating potential pharmaceutical applications (Chaubal et al., 2003).

  • Suppression of Delta(5)-androstenediol-induced androgen receptor transactivation by selective steroids : This paper reports the development of a reporter assay to screen selective steroids with anti-Delta(5)-androstenediol activity, which has implications in prostate cancer research (Chang et al., 1999).

  • 16-unsaturated C19 3-oxo steroids as metabolic intermediates in boar testis : This study demonstrates the formation of 5alpha-androst-16-en-3beta-ol from 5alpha-androst-16-en-3-one in boar testis homogenates, providing insight into the metabolic pathways of steroids in testis tissue (Brophy & Gower, 1972).

properties

IUPAC Name

(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFPAZBMEUSVNA-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androst-5-en-3beta-ol

CAS RN

1476-64-8
Record name Androst-5-en-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANDROSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498C13Y7JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Pozniak, A Stoliarchuk, Y Faletrov… - Chemistry …, 2022 - mdpi.com
Two fluorescent sterol-like molecules have been synthesized, namely, a derivative of 7-nitrobenzofurazan (NBD) with 17-(methylamino)-androst-5-en-3beta-ol (DAM-NBD) and NBD-…
Number of citations: 4 www.mdpi.com
P De Ruggieri - Il Farmaco; edizione pratica, 1953 - pubmed.ncbi.nlm.nih.gov
[Bile acids and their derivatives; androst-5-en-3beta-ol-17beta-carboxylic amide and nitrile and their conversion into pregn-5-en-3beta-ol-20 one] [Bile acids and their derivatives; …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
DE RUGGIERI - Il Farmaco; Edizione Pratica, 1953 - europepmc.org
[Bile acids and their derivatives; androst-5-en-3beta-ol-17beta-carboxylic amide and nitrile and their conversion into pregn-5-en-3beta-ol-20 one]. - Abstract - Europe PMC … [Bile …
Number of citations: 0 europepmc.org
N Hisam Zamakshshari, I Adewale Ahmed… - Chemistry & …, 2023 - Wiley Online Library
The relevance of the lignocellulosic substrate in the cultivation of mushrooms has lent support to the exploration of several lignocellulosic agro wastes. This study was, thus, aimed at the …
Number of citations: 4 onlinelibrary.wiley.com
J Poofery, P Khaw-On, S Subhawa, B Sripanidkulchai… - Molecules, 2020 - mdpi.com
The incidence of lung cancer has increased while the mortality rate has continued to remain high. Effective treatment of this disease is the key to survival. Therefore, this study is a …
Number of citations: 32 www.mdpi.com
YV Faletrov, MS Horetsky, NS Frolova… - … радикалы в химии и …, 2019 - elibrary.ru
… We have synthesized a new steroidal diazirine, 17-(methyl(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)amino)-androst-5-en-3beta-ol (DAMDz1), using reductive amination followed by …
Number of citations: 5 elibrary.ru
LD García-García, L Barrientos-Lozano… - Southwestern …, 2022 - BioOne
. Some Orthoptera species have been studied for their large amounts of phenolic compounds and bioactive potential. This work focused on Pterophylla beltrani Bolívar & Bolívar as a …
Number of citations: 4 bioone.org
D Schomburg, D Stephan - Enzyme Handbook 12: Class 2.3. 2—2.4 …, 1996 - Springer
… 9 Androst-5-en-3beta-ol-17-one + UDPglucose (ie androsterone, at 15% of the activity with nuatigenin) [3] …
Number of citations: 0 link.springer.com
RP GANDHI, VK CHADHA - Chemischer Informationsdienst, 1972 - Wiley Online Library
Number of citations: 0

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